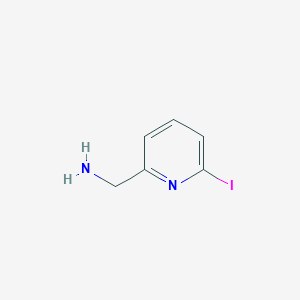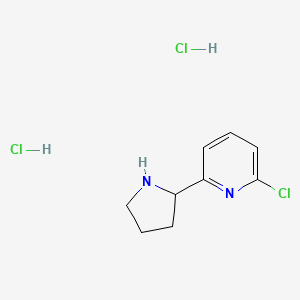
1-Bromo-3-fluoro-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrFO It is a derivative of naphthalene, where the naphthalene ring is substituted with a bromine atom at the first position, a fluorine atom at the third position, and an aldehyde group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-naphthaldehyde can be synthesized through a multi-step process involving the bromination and fluorination of naphthalene derivatives. One common method involves the bromination of 2-naphthaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 1-bromo-2-naphthaldehyde is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoro-2-naphthaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is further functionalized.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthaldehyde derivatives.
Electrophilic Substitution: Formation of further functionalized naphthalene derivatives.
Oxidation and Reduction: Formation of naphthoic acids or naphthyl alcohols.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-fluoro-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect their activity and stability .
Comparaison Avec Des Composés Similaires
1-Bromo-2-naphthaldehyde: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluoro-2-naphthaldehyde:
1-Bromo-3-fluoronaphthalene: Lacks the aldehyde group, affecting its reactivity and applications in synthesis.
Uniqueness: 1-Bromo-3-fluoro-2-naphthaldehyde is unique due to the presence of both bromine and fluorine atoms along with an aldehyde group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H6BrFO |
|---|---|
Poids moléculaire |
253.07 g/mol |
Nom IUPAC |
1-bromo-3-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO/c12-11-8-4-2-1-3-7(8)5-10(13)9(11)6-14/h1-6H |
Clé InChI |
HCWSWBLCYULXOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2Br)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


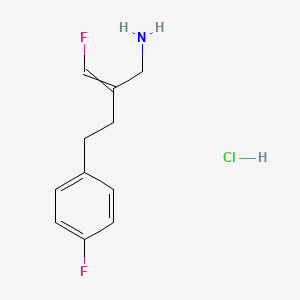

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
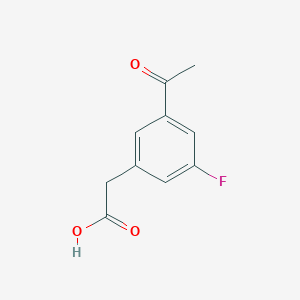
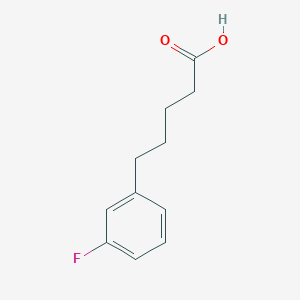
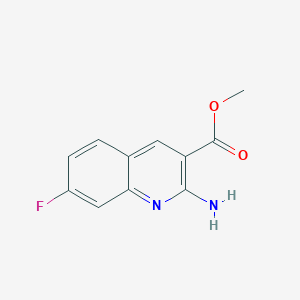


![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
